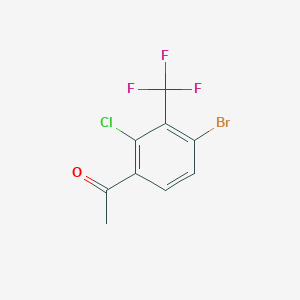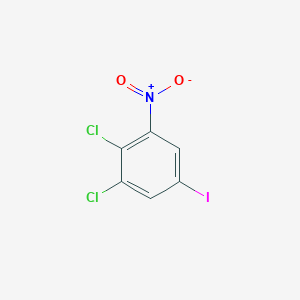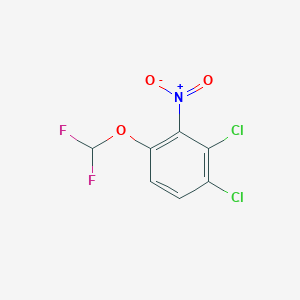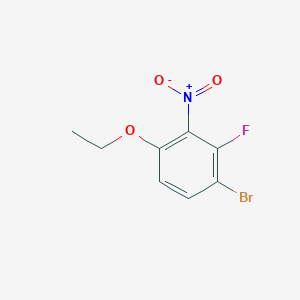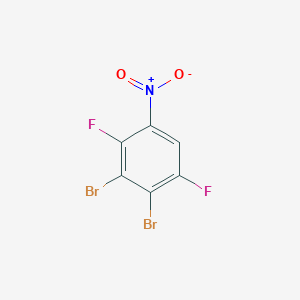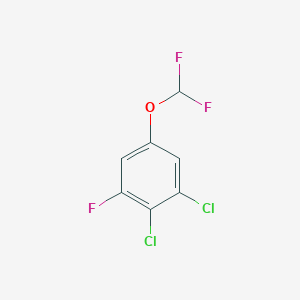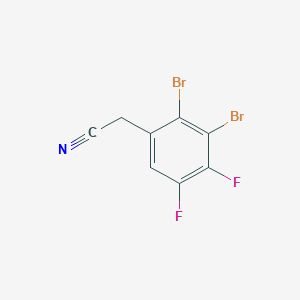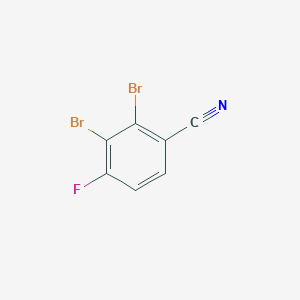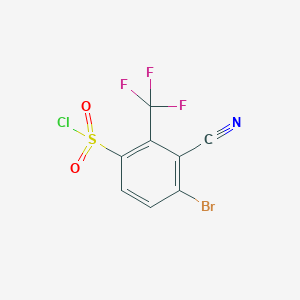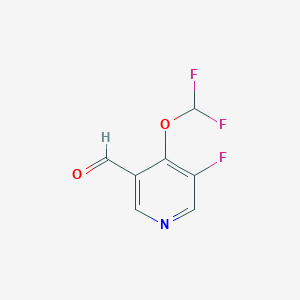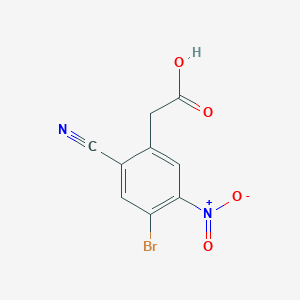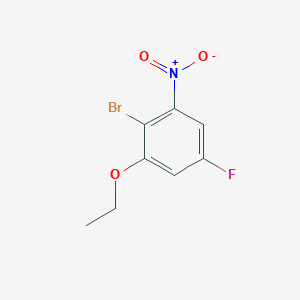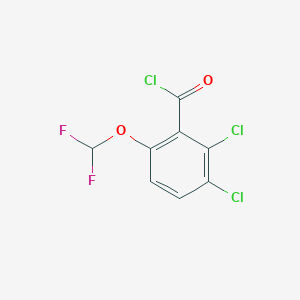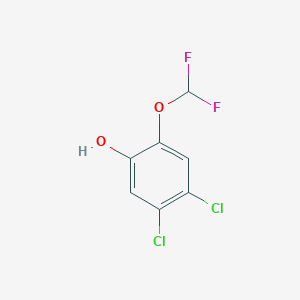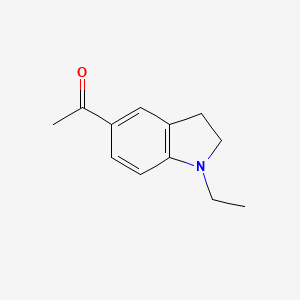
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique
Antimicrobial Activity
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone and its derivatives have been extensively researched for their antimicrobial properties. Several studies have synthesized novel indole-based compounds, exhibiting significant antibacterial and antifungal activities. These include various oxadiazoles and ethanone derivatives showing potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida species (Nagarapu & Pingili, 2014); (Ashok et al., 2015); (Anonymous, 2020); (Kumbhare et al., 2013).
Chemical Synthesis and Characterization
Studies have also focused on the chemical synthesis and characterization of various 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone derivatives. This includes the development of efficient synthetic methods and the exploration of their chemical structures using techniques like IR, NMR, and mass spectrometry. These compounds have been synthesized for various purposes including as intermediates for more complex chemical entities (Zhang et al., 2017); (Gang et al., 2013); (Mosslemin & Movahhed, 2012).
Potential in Pharmacology
Several indole derivatives, including 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone, have been explored for their potential pharmacological applications. This includes studies on their anti-inflammatory, antinociceptive, and antitumor activities. The compounds have been tested in various biological models, showing promising results in reducing inflammation and pain, as well as exhibiting anticancer properties (Rehman et al., 2022); (Ramazani et al., 2017); (Sharma et al., 2019).
Miscellaneous Applications
Other research areas include the development of novel synthetic routes for psychoactive compounds and the identification of designer drugs, where derivatives of 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone have been implicated. These studies contribute to the understanding of synthetic pathways and the detection of novel psychoactive substances (Asif et al., 2021); (Uchiyama et al., 2010).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Orientations Futures
This involves understanding the potential future applications of the compound and the ongoing research in this area.
Propriétés
IUPAC Name |
1-(1-ethyl-2,3-dihydroindol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-13-7-6-11-8-10(9(2)14)4-5-12(11)13/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOFUSDBCSVDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



